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molecular formula C23H24ClN3O3 B1205497 X9ARA56MXB

X9ARA56MXB

Cat. No. B1205497
M. Wt: 425.9 g/mol
InChI Key: SXLQSQMKOYVAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248736B1

Procedure details

A solution of N-(4-chlorobenzyl)-6-(hydroxymethyl)-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide from the product of Example 2 (140 mg), collidine (0.061 mL), and DMAP (8.1 mg) in 6.7 mL anhydrous DMF is cooled to 0° C. Methanesulfonyl chloride (0.12 mL) is added dropwise. The reaction is stirred at room temperature for approx. 2-3 hrs. Morpholine (0.34 mL) is added. The product is precipitated by addition of H2O. The crude product is adsorbed onto silica and chromatographed eluting with 2% MeOH in CH2Cl2. Fractions homogenous by TLC are combined and condensed to afford 70.1 mg (42%) of the title compound as a white solid.
Name
N-(4-chlorobenzyl)-6-(hydroxymethyl)-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step One
Name
Quantity
8.1 mg
Type
catalyst
Reaction Step One
Name
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:19](=[O:20])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([CH2:21]O)[CH:17]=3)[N:12]([CH3:23])[CH:11]=2)=[O:9])=[CH:4][CH:3]=1.N1C(C)=CC(C)=CC=1C.CS(Cl)(=O)=O.[NH:40]1[CH2:45][CH2:44][O:43][CH2:42][CH2:41]1>CN(C1C=CN=CC=1)C.CN(C=O)C>[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:19](=[O:20])[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([CH2:21][N:40]4[CH2:45][CH2:44][O:43][CH2:42][CH2:41]4)[CH:17]=3)[N:12]([CH3:23])[CH:11]=2)=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
N-(4-chlorobenzyl)-6-(hydroxymethyl)-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C2=CN(C3=CC=C(C=C3C2=O)CO)C)C=C1
Name
product
Quantity
140 mg
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C2=CN(C3=CC=C(C=C3C2=O)CO)C)C=C1
Name
Quantity
0.061 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
8.1 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
6.7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.34 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for approx. 2-3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is precipitated by addition of H2O
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 2% MeOH in CH2Cl2
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C2=CN(C3=CC=C(C=C3C2=O)CN2CCOCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70.1 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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